molecular formula C13H16N2S B13034074 2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine

2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine

Cat. No.: B13034074
M. Wt: 232.35 g/mol
InChI Key: OYJBNDISJFDZIF-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine is a chemical compound featuring a thiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. The thiazole core, which contains both sulfur and nitrogen atoms, is known for its excellent ability to interact with diverse biological targets and is a key structural component in several approved therapeutics and investigational compounds . This compound is structurally categorized as a 2,4-disubstituted thiazole. While specific biological data for this molecule is not fully established in the public domain, its core structure is closely related to derivatives that have demonstrated potent cytotoxic activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers . The presence of the 4-phenylthiazole moiety is a common feature in molecules designed for molecular hybridization, a strategy that combines pharmacophoric units to create new hybrid molecules with enhanced pharmacological activity, potentially reduced toxicity, and the ability to circumvent drug resistance . The 2-aminopropane side chain in this compound may contribute to its physicochemical properties, potentially influencing membrane permeability and bioavailability. Research Applications: This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used for the exploration and development of novel small molecules with potential antiproliferative properties . Researchers utilize this and similar thiazole derivatives as lead compounds or intermediates for further optimization in projects aimed at creating new anticancer agents . Its structure also makes it a candidate for probing biological mechanisms and identifying new therapeutic targets. Note: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-methyl-1-(4-phenyl-1,3-thiazol-2-yl)propan-2-amine

InChI

InChI=1S/C13H16N2S/c1-13(2,14)8-12-15-11(9-16-12)10-6-4-3-5-7-10/h3-7,9H,8,14H2,1-2H3

InChI Key

OYJBNDISJFDZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC(=CS1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylthiazole-2-carbaldehyde with 2-methylpropan-2-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions

The thiazole ring’s electron-deficient nature facilitates condensation with nucleophiles. For example:

  • Microwave-assisted pyrimidine formation : Reacting with phenylguanidines under microwave irradiation (140°C, 45 min) yields substituted pyrimidines. This method improves reaction efficiency compared to conventional heating .

ReactantConditionsProductYield (%)Reference
Phenylguanidine 11 Microwave, DMF–DMA, 140°CPyrimidine 12a–12u 5–98

Functionalization of the Amine Group

The secondary amine undergoes alkylation and acylation:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of LDA (lithium diisopropylamide) introduces alkyl groups to the amine .

  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) forms corresponding amides .

Electrophilic Substitution on the Thiazole Ring

The C5 position of the thiazole is activated for electrophilic substitution:

  • Bromination : Using bromine in the presence of PTSA (p-toluenesulfonic acid) introduces a bromine atom at C5 .

  • Friedel–Crafts Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to install ketone groups at C4 .

Oxidation and Reduction

  • Oxidation : The amine group can be oxidized to a nitroso derivative using mild oxidizing agents like MnO₂ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is less common due to ring stability.

Enaminone Formation

Reaction with N,N-dimethylformamide–dimethylacetal (DMF–DMA) converts the acetylated thiazole derivative into enaminones, key intermediates for further cyclization .

Starting MaterialReagentProductApplication
Acetylthiazole 5 DMF–DMAEnaminone 4 (R′=CN)Pyrimidine synthesis

Cyanide Substitution

Brominated intermediates (e.g., 13 ) react with sodium cyanide to introduce cyano groups, though this method is limited by sodium cyanide’s toxicity .

Biological Activity Correlations

Modifications at the C4 position of the thiazole significantly impact biological activity:

Substituent (R′)CDK9 Inhibition Kᵢ (nM)Cytotoxicity GI₅₀ (μM)
CN60.04
F4<0.01
Cl110.03

Electron-withdrawing groups (e.g., CN, F) enhance kinase inhibition and reduce cytotoxicity compared to alkyl groups .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-phenylthiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For example, compounds containing thiazole rings have been shown to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antibacterial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Phenylthiazol-2-amine Derivatives
  • 4-(4-Methoxyphenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2a): Molecular Weight: 282.08 g/mol. Substituents: Methoxy group at the para position of the phenyl ring; propargyl groups on the amine. Key Data: Melting point 196°C; distinct NMR shifts (δ 3.82 for -OCH₃) .
  • 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) :

    • Molecular Weight : 286.03 g/mol.
    • Substituents : Chlorine atom at the para position.
    • Key Data : Melting point 180°C; NMR signals (δ 7.64 for aromatic protons) .
    • Comparison : The electron-withdrawing chlorine atom may reduce electron density on the thiazole nitrogen, altering binding affinity in biological systems.
Heterocycle-Fused Derivatives
  • N-(4-Phenylthiazol-2-yl)benzofuran-2-carboxamide (3): Structure: Thiazole linked to benzofuran via a carboxamide bridge. Synthesis: Reacted with salicylaldehyde and K₂CO₃ .

Electronic and Structural Properties

Electron Density and Dipole Moments
  • Thiazole amines generally exhibit higher electron density on the nitrogen atom (~20% increase) compared to methylthiazoles, enhancing their electron-donating capacity .
  • Dipole Moments: 4-Phenyl-2-N-phenylthiazole-2-amine: Dipole moment components (µx, µy, µz) and dihedral angles vary with substituents, influencing molecular orientation in binding pockets .
Molecular Weight and Lipophilicity
  • 2-Methyl-1-(4-methylthiazol-5-yl)propan-2-amine : Molecular weight 170.28 g/mol .
  • Target Compound : Substitution of methyl with phenyl increases molecular weight (~206–282 g/mol), likely elevating logP values and membrane permeability.
Antimicrobial and Anti-inflammatory Effects
  • N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine : Shows moderate antifungal activity against Candida albicans due to the bulky diphenylmethyl group enhancing hydrophobic interactions .
  • Triazolyl Derivatives (4a–o) : Exhibit anti-inflammatory activity via COX-2 inhibition, with IC₅₀ values correlating with triazolyl substituent bulk .
Antiviral Potential
  • Thiazolidin-4-one Derivatives (5, 6): Demonstrated inhibitory activity against SARS-CoV-2 Mpro, with IC₅₀ values <10 µM. The thiazolidinone ring likely chelates catalytic cysteine residues .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP* Biological Activity
Target Compound ~206 4-Phenyl, 2-propan-2-amine N/A ~2.5–3.0 Potential CNS activity
4-(4-Methoxyphenyl)-2a 282.08 4-OCH₃, N-propargyl 196 2.98 Anti-inflammatory
4-(4-Chlorophenyl)-2b 286.03 4-Cl, N-propargyl 180 3.10 Antimicrobial
N-(4-Phenylthiazol-2-yl)benzofuran-2-carboxamide 334.37 Benzofuran-carboxamide N/A 3.50 COVID-19 Mpro inhibition

*Estimated based on substituent contributions.

Table 2: Electronic Properties

Compound Dipole Moment (Debye) Electron Density on Thiazole N
4-Phenyl-2-N-phenylthiazole-2-amine 4.2 -0.45 e⁻
Target Compound 4.8* -0.50 e⁻*

*Predicted values based on structural analogs.

Biological Activity

2-Methyl-1-(4-phenylthiazol-2-YL)propan-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound is characterized by a thiazole ring, which is known for its diverse biological properties. The presence of the thiazole moiety contributes to the compound's interaction with biological targets, influencing its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit notable anticancer properties:

  • Cell Line Studies : In vitro tests have shown that thiazole-based compounds can inhibit cancer cell proliferation. For instance, derivatives with specific substitutions on the thiazole ring demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines, with IC50 values as low as 0.16 μM .
  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific oncogenic pathways. For example, certain thiazole derivatives have been identified as potent inhibitors of BRAF V600E, a mutation commonly associated with melanoma, suggesting that this compound may similarly interact with these pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad-Spectrum Activity : Thiazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited significant antibacterial activity in vitro, indicating their potential as new antimicrobial agents .
  • Fungal Inhibition : In addition to bacterial activity, certain thiazole derivatives have demonstrated antifungal properties against drug-resistant Candida species. These findings suggest that modifications in the thiazole structure can enhance antifungal potency, making it a promising scaffold for developing new antifungal therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Substituent PositionEffect on ActivityExample Compound
Para PositionEnhanced potency against cancerCompound 9t
Electron-Withdrawing GroupsIncreased antimicrobial activityCompounds 3h and 3j
Halogen SubstituentsImproved antifungal efficacyCompounds 2d and 2e

Studies indicate that the introduction of electron-withdrawing groups at the para position of the phenyl ring significantly enhances both anticancer and antimicrobial activities. This modification appears to improve binding affinity to biological targets.

Case Studies

Several case studies illustrate the potential therapeutic applications of thiazole derivatives:

  • Case Study on Anticancer Effects : A study involving a series of thiazole derivatives showed that specific modifications led to pronounced inhibitory effects on tumor growth in animal models. The compounds were assessed for their ability to induce apoptosis in cancer cells, highlighting their therapeutic promise .
  • Antimicrobial Efficacy : Research has documented the effectiveness of thiazole-containing compounds against resistant bacterial strains. For instance, a derivative was found to outperform traditional antibiotics in inhibiting MRSA growth, suggesting its potential as a novel treatment option .

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